Cas no 956944-02-8 ((2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine)

2-((3-ヘキシル-4-メチル-2-オキソ-2H-クロメン-7-イル)オキシ)アセチルメチオニンは、クマリン骨格にメチオニン誘導体を結合させた特異な構造を持つ化合物です。この分子は、3-ヘキシル基と4-メチル基を有するクマリン環に、7位でアセチル化メチオニンがエーテル結合しています。主な特徴として、脂溶性を高めるヘキシル鎖と親水性アミノ酸残基の両方を備えており、生体膜透過性と水溶性のバランスに優れています。また、メチオニン部分のチオエーテル基は抗酸化能を付与する可能性があり、クマリン誘導体の光物性を維持しつつ新たな機能性を付加しています。このような構造特性から、薬剤送達システムや機能性材料への応用が期待されます。

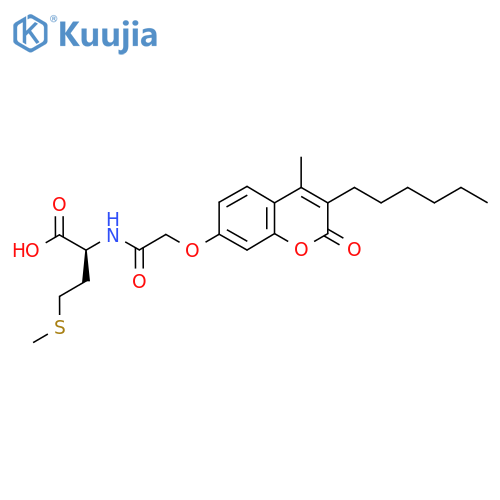

956944-02-8 structure

商品名:(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine

CAS番号:956944-02-8

MF:C23H31NO6S

メガワット:449.560345888138

CID:4767649

(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine 化学的及び物理的性質

名前と識別子

-

- NPD8716

- (2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine

- STL460805

- N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine

- (2S)-2-({2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-(methylsulfanyl)butanoic acid

-

- インチ: 1S/C23H31NO6S/c1-4-5-6-7-8-18-15(2)17-10-9-16(13-20(17)30-23(18)28)29-14-21(25)24-19(22(26)27)11-12-31-3/h9-10,13,19H,4-8,11-12,14H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1

- InChIKey: AQIJSZWSLQTHAP-IBGZPJMESA-N

- ほほえんだ: S(C)CC[C@@H](C(=O)O)NC(COC1C=CC2=C(C=1)OC(C(=C2C)CCCCCC)=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 13

- 複雑さ: 665

- トポロジー分子極性表面積: 127

- 疎水性パラメータ計算基準値(XlogP): 4.7

(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | GNB94402-10 mg |

(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine |

956944-02-8 | 10mg |

$468.00 | 2023-01-04 | ||

| Biosynth | GNB94402-1 mg |

(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine |

956944-02-8 | 1mg |

$90.00 | 2023-01-04 | ||

| eNovation Chemicals LLC | Y1325958-1g |

NPD8716 |

956944-02-8 | 95% | 1g |

$7000 | 2024-06-03 | |

| Biosynth | GNB94402-50 mg |

(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine |

956944-02-8 | 50mg |

$1,404.00 | 2023-01-04 | ||

| Biosynth | GNB94402-5 mg |

(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine |

956944-02-8 | 5mg |

$292.50 | 2023-01-04 | ||

| eNovation Chemicals LLC | Y1325958-1g |

NPD8716 |

956944-02-8 | 98% | 1g |

$7000 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1325958-1g |

NPD8716 |

956944-02-8 | 98% | 1g |

$7000 | 2025-02-26 | |

| Biosynth | GNB94402-25 mg |

(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine |

956944-02-8 | 25mg |

$877.50 | 2023-01-04 |

(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

956944-02-8 ((2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

atkchemica

(CAS:956944-02-8)(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ